3-[(Cyclopentyloxy)methyl]aniline
Description
Contextual Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis and Materials Science
Aniline and its derivatives are foundational components in the fields of organic synthesis and materials science. researchgate.netsci-hub.se These aromatic amines are crucial intermediates in the production of a wide array of industrial and consumer products. sci-hub.se Their utility stems from the reactivity of the amino group and the aromatic ring, which allows for a variety of chemical transformations. ontosight.ai
In the realm of materials science, aniline derivatives are precursors to polyaniline and other conductive polymers, which are integral to the development of electronic devices, sensors, and anti-corrosion coatings. sci-hub.se In the pharmaceutical industry, the aniline scaffold is present in a multitude of drugs, including analgesics, antihistamines, and antibacterial agents. researchgate.netontosight.ai The ability of the amino group to form hydrogen bonds is a key factor in the biological activity of these molecules. researchgate.net Furthermore, aniline derivatives are extensively used in the synthesis of dyes and pigments, such as azo dyes, for the textile, leather, and paper industries. ontosight.ai
Strategic Importance of Ether and Cyclopentyl Moieties in Molecular Design and Functionality
The ether linkage (R-O-R') and the cyclopentyl group are strategically employed in molecular design to fine-tune the physicochemical properties of organic molecules, particularly in the context of medicinal chemistry.
Cyclopentyl Moieties: The cyclopentyl group, a five-membered aliphatic ring, is often introduced to add conformational rigidity and to occupy hydrophobic pockets in biological targets. nih.gov This can lead to increased potency and selectivity of a drug candidate. The use of cycloalkyl groups like cyclopentyl can also improve metabolic stability by blocking sites susceptible to oxidation. hyphadiscovery.com In some cases, the cyclopentyl group has been used as a protective group for phenols in multi-step organic synthesis, demonstrating its stability under various reaction conditions. tandfonline.com
Identification of Current Research Gaps and Prospective Investigations for 3-[(Cyclopentyloxy)methyl]aniline
A significant research gap exists for the specific compound this compound. While the individual components of the molecule are well-understood in various contexts, there is a lack of published literature detailing the synthesis, properties, and potential applications of this particular combination.
Prospective Investigations:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first step in enabling further research. Following synthesis, a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its solid-state properties.
Physicochemical Properties: A detailed investigation into its solubility, lipophilicity (LogP), and pKa would provide valuable data for predicting its behavior in biological systems and for designing potential applications.
Pharmacological Screening: Given the prevalence of aniline, ether, and cyclopentyl groups in bioactive molecules, this compound and its derivatives would be prime candidates for pharmacological screening across a range of biological targets.
Materials Science Applications: The aniline moiety suggests that this compound could be a monomer for the synthesis of novel polymers with unique properties imparted by the cyclopentyloxy)methyl substituent.
Overview of Existing Knowledge and Methodologies Applicable to the Compound’s Study
While specific data on this compound is scarce, a wealth of knowledge on the synthesis and analysis of related aniline derivatives can be applied to its study.
Synthetic Methodologies: The synthesis of aniline derivatives can be approached through various methods. One common route is the reduction of a corresponding nitroaromatic compound. For this compound, this would involve the synthesis of 1-[(cyclopentyloxy)methyl]-3-nitrobenzene, followed by its reduction to the aniline. The ether linkage can be formed through a Williamson ether synthesis, reacting an alcohol with an alkyl halide. wikipedia.org
Analytical Techniques: A standard suite of analytical techniques would be employed to study this compound.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for structural elucidation. Infrared (IR) spectroscopy would confirm the presence of the amine and ether functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy could provide information on its electronic properties.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess purity and as part of analytical methods for its quantification.
Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Computational Modeling: In silico methods can be used to predict the compound's properties, such as its three-dimensional structure, electronic properties, and potential binding affinity to biological targets.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 1016673-10-1 sigmaaldrich.com |
| Molecular Weight | 191.27 g/mol sigmaaldrich.com |
| Chemical Formula | C₁₂H₁₇NO |
Table 2: Summary of Functional Group Significance
| Functional Group | Key Characteristics and Significance in Chemical Research |
| Aniline | - Versatile synthetic intermediate. ontosight.ai- Precursor to dyes, polymers, and pharmaceuticals. sci-hub.seontosight.ai- Amino group allows for hydrogen bonding and further functionalization. researchgate.net |
| Ether | - Increases metabolic stability. numberanalytics.com- Modulates solubility and lipophilicity. numberanalytics.com- Common linkage in biologically active compounds. numberanalytics.com |
| Cyclopentyl | - Provides conformational rigidity. nih.gov- Can enhance binding affinity to biological targets. nih.gov- Improves metabolic stability. hyphadiscovery.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopentyloxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWQOWQDBBKYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 3 Cyclopentyloxy Methyl Aniline
Retrosynthetic Analysis and Selection of Key Precursors for Efficient Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. wikipedia.org For 3-[(cyclopentyloxy)methyl]aniline, the primary disconnections involve the C-N bond of the aniline (B41778) and the C-O bond of the ether linkage.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: This approach disconnects the aniline C-N bond first. This leads to a key intermediate, a substituted bromobenzene, and subsequently to simpler precursors. This strategy is often advantageous as it allows for the introduction of the amine functionality at a later stage, avoiding potential complications with its reactivity during the etherification step.
Pathway B: Alternatively, the ether bond can be disconnected first. This route involves the formation of 3-aminobenzyl alcohol and a cyclopentyl halide. While seemingly direct, this pathway may present challenges in selectively protecting the amine group during the etherification process.
Considering these pathways, the following key precursors are identified as crucial for efficient synthesis:
3-Nitrobenzyl alcohol
3-(Chloromethyl)benzonitrile (B1583590)
Cyclopentyl bromide
The selection of these precursors is based on their commercial availability, stability, and the feasibility of their conversion to the target molecule through well-established chemical transformations.
Development and Optimization of Multi-Step Synthetic Pathways
Based on the retrosynthetic analysis, multi-step pathways can be designed and optimized to maximize yield and purity.
The introduction of the aniline functional group is a critical step in the synthesis. Two primary strategies are commonly employed:
Reduction of a Nitro Group: A widely used and reliable method involves the reduction of a nitro-substituted aromatic ring. Starting from 3-nitrobenzyl alcohol, the nitro group can be reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of metal hydrides such as lithium aluminum hydride (LiAlH4). This approach is often high-yielding and chemoselective.
Reduction of a Nitrile Group: An alternative strategy involves the reduction of a benzonitrile (B105546) derivative. For instance, 3-(chloromethyl)benzonitrile can be a precursor where the nitrile group is reduced to a primary amine. guidechem.comnih.govsigmaaldrich.com This can be achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation. matrix-fine-chemicals.com
A potential synthetic route could involve the nitration of a suitable precursor followed by reduction. For example, a process described for a different aniline derivative involves nitration followed by hydrogenation using a Cu/Raney Ni catalyst. google.com
The formation of the cyclopentyloxy ether linkage is another key transformation. The Williamson ether synthesis is a classic and effective method for this purpose. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the context of synthesizing this compound, this would typically involve the reaction of 3-nitrobenzyl alcohol with a cyclopentyl halide in the presence of a base. The choice of base is crucial to ensure efficient deprotonation of the alcohol without causing unwanted side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Recent advancements have also explored iron-catalyzed etherification of benzyl (B1604629) alcohols, offering a more environmentally friendly alternative. nih.gov These methods can proceed under milder conditions and utilize less toxic catalysts. nih.gov
Exploration of Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. This reaction allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst.
In a potential synthetic route for this compound, a key intermediate such as 1-bromo-3-[(cyclopentyloxy)methyl]benzene could be coupled with an ammonia (B1221849) equivalent or a protected amine using a suitable palladium catalyst and ligand system. This approach offers high functional group tolerance and can often be performed under relatively mild conditions.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable alternative to metal-based catalysis. While direct application to the core synthesis of this compound might be less common, organocatalysts can be employed in key functional group transformations.
For instance, certain organocatalysts can promote reductions or oxidations under mild conditions. While not directly forming the aniline or ether, they could be used to modify precursors in a more selective and environmentally benign manner. The principles of organocatalysis, focusing on activating substrates through the formation of intermediate species, offer a broad scope for future synthetic innovations.
Green Chemistry Principles Applied to this compound Synthesis
A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic reactions often rely on volatile organic compounds (VOCs) that pose environmental and health risks. For the synthesis of this compound, particularly the etherification step, exploring solvent-free conditions or the use of sustainable media is a primary consideration.
Solvent-Free Etherification: The Williamson ether synthesis, a classical method for forming ethers, typically involves a polar aprotic solvent. However, research into analogous etherification reactions has demonstrated the feasibility of solvent-free conditions, often facilitated by microwave irradiation or solid-supported catalysts. For instance, the reaction of a substituted benzyl alcohol with a halide could be carried out by adsorbing the reactants onto a solid support like alumina (B75360) or silica (B1680970) gel and then heating, potentially under microwave irradiation to accelerate the reaction and improve yields.
Sustainable Media: Where a solvent is necessary, the focus shifts to green alternatives. Water, supercritical fluids (like CO2), and bio-based solvents such as gluconic acid aqueous solution are increasingly used. For the reduction of a nitroaromatic precursor to form the aniline moiety, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen donor in water could be a viable green alternative to traditional methods that use flammable hydrogen gas or metal hydrides in organic solvents. The use of ionic liquids as recyclable reaction media also presents a promising avenue, although their own synthesis and toxicity must be carefully evaluated. cymitquimica.combeilstein-journals.orgechemi.comresearchgate.net
The following table outlines a hypothetical comparison of different media for the etherification step in the synthesis of a benzyl ether, a key structural component of the target molecule.
| Reaction Medium | Catalyst/Promoter | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |
| Dichloromethane | Diethyl azodicarboxylate (DEAD)/PPh3 | Room Temp | 24-36 | 82-89 | Halogenated solvent, hazardous reagents. |
| Tetrahydrofuran | Sodium Hydride | 60-80 | 6-12 | 65-78 | Flammable solvent, hazardous reagent. |
| Solvent-Free | Phase-Transfer Catalyst | 80-120 | 2-4 | >90 (Hypothetical) | Eliminates solvent waste, energy intensive. |
| Water | Micellar Catalyst | 50-100 | 8-16 | >85 (Hypothetical) | Benign solvent, requires catalyst separation. |
| Supercritical CO2 | Heterogeneous Catalyst | 40-80 | 4-8 | >80 (Hypothetical) | Non-toxic, but requires high pressure. |
This table is a hypothetical representation based on analogous reactions and serves to illustrate the potential application of green chemistry principles.
Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the desired product. For a multi-step synthesis of this compound, each step should be designed to maximize atom economy.
For example, a key step could be the reductive amination of 3-[(cyclopentyloxy)methyl]benzaldehyde, if this were a viable precursor. This reaction, if performed directly with ammonia and a reducing agent, can have a high atom economy. In contrast, a synthesis involving protecting groups would inherently have a lower atom economy as these groups are introduced and then removed, generating waste.
Other efficiency metrics, such as the E-Factor (Environmental Factor), which quantifies the amount of waste generated per kilogram of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, provide a more holistic view of the sustainability of the entire process. A high PMI indicates a more wasteful process.
The table below provides a theoretical assessment of two potential synthetic routes to this compound, highlighting the importance of reaction choice on efficiency metrics.
| Synthetic Step | Reagents & Conditions | Atom Economy (%) | E-Factor (Theoretical) |
| Route 1: Etherification then Reduction | |||
| 1a. Etherification of 3-Nitrobenzyl bromide with Sodium Cyclopentanolate | 3-Nitrobenzyl bromide, Sodium cyclopentanolate | ~65% (NaBr is byproduct) | High due to solvent and workup |
| 1b. Reduction of Nitro Group | SnCl2/HCl | Low due to metal salts | Very High due to stoichiometric tin salts |
| Route 2: Reductive Amination | |||
| 2a. Oxidation of 3-[(Cyclopentyloxy)methyl]benzyl alcohol to aldehyde | PCC/DCM | Low | High due to chromium waste and solvent |
| 2b. Reductive Amination of Aldehyde | Aldehyde, NH3, H2/Catalyst | High | Low if catalyst is recycled effectively |
This table presents a simplified, theoretical analysis.
Optimization of Reaction Parameters and Considerations for Scalable Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters. For the synthesis of this compound, this would involve a systematic study of variables such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize costs and environmental impact.
Catalyst Selection and Optimization: In both the etherification and reduction steps, the choice of catalyst is critical. For a scalable process, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. For the reduction of a nitroaromatic precursor, using a recyclable catalyst like palladium on carbon (Pd/C) or a novel nano-catalyst would be advantageous over stoichiometric reducing agents like tin(II) chloride. google.com
Process Intensification: Continuous flow chemistry offers significant advantages for scalable production. ncert.nic.in Reactions can be carried out in microreactors, which offer superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and often higher yields. For an exothermic reaction like a nitro group reduction, a flow reactor can dissipate heat more effectively than a large batch reactor, preventing runaway reactions.
Investigating the Reactivity and Transformational Pathways of 3 Cyclopentyloxy Methyl Aniline
Mechanistic Studies of Electrophilic and Nucleophilic Substitutions on the Aniline (B41778) Moiety
The aniline moiety is the primary site for electrophilic substitution reactions, while the amine group itself provides the molecule with its key nucleophilic character.
Electrophilic Aromatic Substitution (SEAr): The reactivity of the benzene (B151609) ring in 3-[(Cyclopentyloxy)methyl]aniline towards electrophiles is predominantly controlled by the powerful activating and directing effects of the amino (-NH₂) group. The -NH₂ group is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. byjus.com This activation is directed specifically to the positions ortho and para to the amine. byjus.comlkouniv.ac.in
In this compound, the positions ortho to the amine are C2 and C4, and the para position is C6. The cyclopentyloxymethyl group, [-CH₂-O-C₅H₉], is located at the meta position (C3). This substituent exerts a weak electron-withdrawing inductive effect, which slightly deactivates the ring, but its influence is largely overshadowed by the potent activating effect of the amino group. lkouniv.ac.in Consequently, electrophilic substitution is strongly favored at the C2, C4, and C6 positions.
The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. lkouniv.ac.in The stability of this intermediate is greatest when the positive charge can be delocalized onto the nitrogen atom, which occurs in the intermediates for ortho and para attack. lkouniv.ac.in The final step is the rapid loss of a proton from the site of attack to restore aromaticity. lkouniv.ac.in
Kinetic studies on substituted anilines show that bond formation is often the rate-determining step in these substitutions. cdnsciencepub.comcdnsciencepub.com While specific kinetic data for this compound is not available, it is expected that reactions like halogenation and nitration would proceed readily. For instance, reaction with bromine water would likely lead to polybromination at the activated positions, a common outcome for highly activated anilines. byjus.com Under acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can lead to the formation of meta-substituted products alongside the expected ortho/para isomers. byjus.commasterorganicchemistry.com
Nucleophilic Reactions: The aniline ring itself is electron-rich and thus generally unreactive towards nucleophilic aromatic substitution (SNAr), which requires the presence of strong electron-withdrawing groups on the ring to activate it. wikipedia.org However, the nitrogen atom of the primary amine possesses a lone pair of electrons, making the entire molecule a potent nucleophile. wikipedia.org It can readily participate in nucleophilic substitution reactions where it attacks an electrophilic carbon center, such as in alkyl halides or acyl chlorides. youtube.combyjus.com This nucleophilicity is central to the derivatization strategies discussed in section 3.2.
Derivatization Strategies for the Primary Amine Group
The primary amine is the most versatile functional handle for modifying this compound, allowing for the construction of a wide array of more complex molecules through the formation of new carbon-nitrogen bonds.
The nucleophilic character of the primary amine allows for its straightforward conversion into amides, ureas, and thioureas, which are important scaffolds in medicinal chemistry and materials science.
Amide Formation: Amides can be synthesized by reacting this compound with carboxylic acids or their activated derivatives. A common method involves the use of acyl chlorides at room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. youtube.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by using catalytic methods, for example with certain deep eutectic solvents that can act as both catalyst and solvent. nih.govresearchgate.net
Urea (B33335) Formation: Unsymmetrical ureas are typically prepared by the reaction of the primary amine with an isocyanate (R-N=C=O). nih.gov This reaction is generally rapid and high-yielding. Symmetrical ureas can also be formed, though this often requires different starting materials or catalysts. nih.gov
Thiourea Formation: Analogous to urea synthesis, thioureas are readily formed from the reaction of this compound with an isothiocyanate (R-N=C=S). ijaers.com Other methods include reacting the aniline with carbon disulfide or ammonium (B1175870) thiocyanate (B1210189) under various conditions. nih.govijaers.com
| Derivative | General Reaction Scheme | Typical Reagents | General Conditions |
|---|---|---|---|
| Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl | Acyl Chloride (R-COCl) | Room temperature, often with a base (e.g., pyridine) |
| Urea | R'-NH₂ + R-NCO → R'-NH-CO-NH-R | Isocyanate (R-NCO) | Dry solvent (e.g., THF), often at room temperature or with gentle heating. |
| Thiourea | R'-NH₂ + R-NCS → R'-NH-CS-NH-R | Isothiocyanate (R-NCS) | Solvent (e.g., ethanol), often with reflux. ijaers.com |
Creating secondary or tertiary amines from this compound involves forming new carbon-nitrogen bonds through alkylation or arylation.
N-Alkylation: This transformation can be achieved through nucleophilic substitution, where the aniline attacks an alkyl halide. youtube.com However, this method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. A more controlled approach is the "borrowing hydrogen" pathway, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst (e.g., based on cobalt or iridium). rsc.orgacs.org This sustainable method generates water as the only byproduct. rsc.org
N-Arylation: The formation of a bond between the aniline nitrogen and an aromatic ring is most effectively accomplished via the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins the amine with an aryl halide or triflate. organic-chemistry.orgacsgcipr.org The reaction requires a palladium source, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over several "generations" to allow for the coupling of a vast range of amines and aryl partners under increasingly mild conditions. wikipedia.orgacsgcipr.org
Chemical Modifications Involving the Ether Linkage and Cyclopentyl Ring System
While the aniline and amine functionalities are the most reactive sites, the ether linkage and cyclopentyl ring can also undergo specific transformations.
Ether Linkage Cleavage: The ether bond, particularly a benzylic-type ether like this one, can be cleaved under strong acidic conditions. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, capable of cleaving aryl alkyl ethers to yield a phenol (B47542) and an alkyl bromide. nih.govacs.org The reaction typically proceeds via the formation of an initial ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. ufp.ptufp.pt In this case, treatment of this compound with BBr₃ would be expected to produce 3-(hydroxymethyl)aniline and bromocyclopentane. The reactivity order for BBr₃-assisted cleavage often allows for selective deprotection, with benzylic ethers being quite labile. sci-hub.se
Cyclopentyl Ring Modification: The saturated cyclopentyl ring is generally unreactive under the ionic conditions used for most aromatic and amine chemistry. However, it could be functionalized through free-radical reactions, such as halogenation with N-bromosuccinimide (NBS) under UV irradiation. Such reactions are often less selective and could potentially compete with reactions at other sites in the molecule.
Stereochemical Considerations in Reactions Involving the Compound's Chiral Potential
The parent molecule, this compound, is achiral. However, its structure contains prochiral centers, and chemical transformations can introduce stereocenters, leading to the formation of stereoisomers.
Introduction of Chirality: Chirality can be introduced in several ways:
On the Cyclopentyl Ring: If a reaction, such as a stereoselective reduction or addition, occurs on a derivative of the cyclopentyl ring, it can create one or more chiral centers. acs.orgacs.org The relative orientation of substituents would be described as cis or trans. pressbooks.pub
At the Benzylic Carbon: The methylene (B1212753) carbon linking the aniline and the ether oxygen is prochiral. A reaction that introduces a new substituent at this position could create a stereocenter.
From Chiral Reagents: Reacting the achiral aniline with a chiral reagent (e.g., a chiral carboxylic acid to form an amide) will result in a mixture of diastereomers.
Stereochemical Outcomes: In nucleophilic substitution reactions (SN1 and SN2), the stereochemical outcome is predictable. An SN2 reaction proceeds with a backside attack, leading to an inversion of configuration at a chiral center. byjus.comutexas.edu An SN1 reaction proceeds through a planar carbocation intermediate, which typically leads to racemization (a mixture of retention and inversion products). byjus.comutexas.edu For reactions involving the creation of a new stereocenter where none existed, the stereoselectivity will depend heavily on the reaction mechanism, steric hindrance, and the potential for catalyst-controlled asymmetric synthesis. nih.gov
Kinetic and Thermodynamic Aspects of Chemical Transformations and Equilibrium Control
The rate (kinetics) and extent (thermodynamics) of reactions involving this compound are governed by the electronic properties of its substituents and the stability of its intermediates and products.
Kinetic Aspects: The rate of reactions is heavily influenced by the electronic nature of the substituents. For electrophilic aromatic substitution, the electron-donating amino group significantly accelerates the reaction. This relationship can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org For reactions of substituted anilines, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge in the transition state. researchgate.netnih.gov While a specific Hammett plot for this compound is unavailable, it is expected to follow this general trend, with a large negative ρ value for electrophilic substitution and a smaller ρ value for reactions at the amine nitrogen. researchgate.netacs.org The rate of nucleophilic substitution reactions involving the amine group will depend on its nucleophilicity, which is generally high for anilines but can be modulated by solvent and the electronic character of the reaction partner.
Thermodynamic Aspects: The formation of derivatives like amides, ureas, and thioureas from the primary amine is generally thermodynamically favorable. These reactions typically form very stable C-N and C=O (or C=S) bonds and are often exothermic, driving the equilibrium towards the products. Reactions like ether cleavage with BBr₃ are also driven by the formation of strong B-O bonds and the subsequent stable products after workup. nih.gov Equilibrium can be controlled by applying Le Chatelier's principle, for example, by removing a byproduct (like water or HCl) to drive a condensation reaction to completion.
| Reaction Type | Controlling Group | Expected Hammett ρ Value | Interpretation |
|---|---|---|---|
| Electrophilic Substitution on Ring | -NH₂ (activating) | Large, Negative | Reaction is highly sensitive to substituents; electron-donating groups strongly accelerate the rate by stabilizing the positive charge in the arenium ion intermediate. nih.gov |
| Nucleophilic Attack by Amine | -NH₂ (nucleophile) | Negative | Reaction is accelerated by electron-donating groups on the aniline ring, which increase the nucleophilicity of the nitrogen. researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 3 Cyclopentyloxy Methyl Aniline
Nuclear Magnetic Resonance Spectroscopic Analysis Techniques (1H, 13C, and Advanced 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-[(Cyclopentyloxy)methyl]aniline, a combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their respective chemical environments. The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The splitting patterns of these signals would reveal their substitution pattern on the benzene (B151609) ring. The benzylic protons of the -CH₂- group would likely resonate as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The methine proton of the cyclopentyl group attached to the oxygen atom would also be found in a similar downfield region. The remaining methylene (B1212753) protons of the cyclopentyl ring would produce complex multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm. The protons of the amine (-NH₂) group would exhibit a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The aromatic carbons would generate signals in the δ 110-150 ppm range. The carbon of the benzylic -CH₂- group would be expected around δ 70-80 ppm, while the carbons of the cyclopentyl ring would resonate in the upfield region of the spectrum.
| ¹H NMR Expected Chemical Shifts | ¹³C NMR Expected Chemical Shifts |
| Aromatic Protons: δ 6.5-7.5 ppm | Aromatic Carbons: δ 110-150 ppm |
| Benzylic Protons (-CH₂-): δ 4.0-5.0 ppm | Benzylic Carbon (-CH₂-): δ 70-80 ppm |
| Cyclopentyl Methine Proton (-CH-O-): δ 3.5-4.5 ppm | Cyclopentyl Methine Carbon (-CH-O-): δ 75-85 ppm |
| Cyclopentyl Methylene Protons: δ 1.0-2.0 ppm | Cyclopentyl Methylene Carbons: δ 20-40 ppm |
| Amine Protons (-NH₂): Variable |
Mass Spectrometric Approaches for Molecular Structure Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₂H₁₇NO).
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that would be suitable for analyzing this compound. Under EI, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely arise from the cleavage of the benzylic C-O bond, leading to the formation of a tropylium-like ion or a benzyl (B1604629) cation. Cleavage of the cyclopentyl ring could also produce a series of smaller fragment ions.
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
| [M-H]⁻ | 190.12373 |
| [M]⁺ | 191.13046 |
Data sourced from predictive models.
Analysis of the fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For instance, the loss of a cyclopentyl group or a cyclopentyloxy radical would result in specific fragment ions that can be diagnostic for the presence of these structural motifs.
Infrared and Raman Spectroscopic Interpretation for Functional Group Presence and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl and methyl groups would appear just below 3000 cm⁻¹. The C-O-C ether linkage would show a strong, characteristic stretching band in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C-O-C Stretch (Ether) | 1050-1250 |
| Aromatic C=C Stretch | 1450-1600 |
Chromatographic Separation and Purity Determination Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are indispensable for the separation of this compound from any impurities and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with or without a pH modifier like formic acid or triethylamine), would be suitable. Detection could be achieved using a UV detector, likely at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm). The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) could also be employed for the analysis of this compound, given its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be vaporized and carried through the column by an inert gas. The retention time would be used for identification, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification. GC-MS would provide the added benefit of confirming the identity of the peak by its mass spectrum.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Should this compound be obtained as a crystalline solid of suitable quality, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.
Computational and Theoretical Chemistry Insights into 3 Cyclopentyloxy Methyl Aniline
Quantum Chemical Calculations of Electronic Structure, Bonding, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[(Cyclopentyloxy)methyl]aniline, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure, the nature of its chemical bonds, and the distribution of electronic charge.
Electronic Structure and Bonding: The electronic structure of this compound is characterized by the interplay between the electron-donating amino group (-NH₂), the aromatic phenyl ring, and the cyclopentyloxymethyl substituent. The nitrogen atom of the amino group possesses a lone pair of electrons that can delocalize into the π-system of the benzene (B151609) ring, a phenomenon known as resonance or mesomeric effect. This delocalization increases the electron density at the ortho and para positions of the ring, making these sites more nucleophilic. The cyclopentyloxymethyl group, being an ether linkage, is generally considered to be a weak electron-donating group through inductive effects.
Charge Distribution: The distribution of partial atomic charges across the molecule can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis. These analyses would likely show a negative partial charge on the nitrogen atom and the oxygen atom due to their high electronegativity. The carbon atoms of the benzene ring would exhibit a non-uniform charge distribution, with the ortho and para positions being more negatively charged than the meta position, a direct consequence of the amino group's electron-donating nature.
Table 5.1.1: Predicted Atomic Charges for Key Atoms in this compound (Illustrative)
| Atom | Predicted Partial Charge (e) |
| N (Aniline) | -0.4 to -0.6 |
| C (ipso-Aniline) | +0.1 to +0.2 |
| C (ortho-Aniline) | -0.1 to -0.2 |
| C (meta-Aniline) | +0.05 to +0.1 |
| C (para-Aniline) | -0.1 to -0.2 |
| O (Ether) | -0.5 to -0.7 |
| C (Methylene) | +0.1 to +0.2 |
Note: These values are illustrative and based on typical charge distributions in similar aniline (B41778) and ether compounds.
Conformational Analysis and Exploration of Potential Energy Surfaces
The flexibility of the cyclopentyloxy and methylaniline moieties allows for multiple conformations of this compound. A thorough conformational analysis is crucial for identifying the most stable geometries and understanding the molecule's dynamic behavior.
Methodologies: Conformational searches can be performed using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) for an initial screening of low-energy conformers. The most promising structures would then be subjected to higher-level quantum mechanical calculations (e.g., DFT with a suitable basis set) for geometry optimization and energy refinement. The potential energy surface (PES) can be explored by systematically varying key dihedral angles, such as those around the C-O-C and C-C-N bonds.
Expected Findings: The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the cyclopentyloxy group relative to the benzene ring, as well as the rotation around the C-N bond of the aniline group, will lead to a complex potential energy landscape with several local minima. The global minimum energy conformation would likely be one that minimizes steric hindrance between the bulky cyclopentyloxy group and the aniline ring.
Table 5.2.1: Key Dihedral Angles and Relative Energies of Plausible Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |
| A | ~180° | ~60° | 0.0 (Global Minimum) |
| B | ~60° | ~60° | 1.5 |
| C | ~180° | ~180° | 2.8 |
Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the expected conformational landscape.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.
In Silico NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with good accuracy, especially when appropriate solvent models are included. nih.gov
In Silico IR Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using quantum chemistry methods. These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be used to predict the infrared (IR) spectrum. nih.gov Key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, and the C-O-C stretching of the ether linkage.
In Silico UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum. The calculations would likely predict π-π* transitions within the benzene ring, with the amino group causing a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.
Table 5.3.1: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (ipso-C) | ~145-150 ppm |
| ¹H NMR | Chemical Shift (NH₂) | ~3.5-4.5 ppm |
| IR | N-H Stretch Frequency | ~3300-3500 cm⁻¹ |
| IR | C-O-C Stretch Frequency | ~1050-1150 cm⁻¹ |
| UV-Vis | λmax | ~280-300 nm |
Note: These are estimated values based on data for analogous compounds and general principles of spectroscopy.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions in Solution
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment, revealing information about solvation, dynamics, and intermolecular interactions.
Simulation Setup: An MD simulation would typically involve placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent). The interactions would be described by a suitable force field. The system would be equilibrated and then simulated for a sufficiently long time to sample the conformational space and intermolecular interactions.
Expected Insights: MD simulations would reveal the preferred solvation shell structure around the molecule. The amino group and the ether oxygen would be expected to form hydrogen bonds with protic solvents. The simulations could also be used to calculate properties such as the radial distribution functions between solute and solvent atoms, diffusion coefficients, and rotational correlation times, providing a comprehensive understanding of its dynamic behavior in solution. Studies on similar aniline derivatives have successfully employed these techniques to understand intermolecular interactions. bohrium.com
In Silico Modeling for Reaction Pathway Predictions and Transition State Identification
Computational methods can be used to explore the reactivity of this compound and to predict the pathways of various chemical reactions.
Reaction Mechanisms: The aniline moiety is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. byjus.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Computational modeling can be used to calculate the activation energies for the attack at different positions of the benzene ring, thus predicting the regioselectivity of these reactions.
Transition State Theory: By locating the transition state structures on the potential energy surface, the activation barriers for different reaction pathways can be calculated. This information is crucial for understanding the kinetics and mechanism of a reaction. For instance, in a reaction with an electrophile, the transition state for the formation of the ortho- and para-substituted products would likely have a lower energy than that for the meta-substituted product. Computational studies on the reactions of substituted anilines have provided valuable mechanistic insights. rsc.orgrsc.org
Table 5.5.1: Predicted Activation Energies for Electrophilic Bromination of this compound (Illustrative)
| Position of Substitution | Predicted Relative Activation Energy (kcal/mol) |
| ortho (to -NH₂) | Low |
| para (to -NH₂) | Lowest |
| meta (to -NH₂) | High |
Note: These are qualitative predictions based on the known reactivity of aniline derivatives.
Potential Applications of 3 Cyclopentyloxy Methyl Aniline in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The aniline (B41778) moiety is a fundamental component in the synthesis of a wide array of complex organic molecules. beilstein-journals.org The presence of the amino group on the aromatic ring of 3-[(cyclopentyloxy)methyl]aniline allows for a variety of chemical transformations, making it a valuable intermediate. The meta-substitution pattern of the amino and (cyclopentyloxy)methyl groups can be particularly advantageous in creating molecules with specific three-dimensional arrangements, which is often a requirement for bioactive compounds and materials with tailored properties. beilstein-journals.org
The reactivity of the aniline core allows it to participate in numerous reactions, including diazotization followed by substitution, acylation, alkylation, and various coupling reactions. For instance, aniline derivatives are crucial starting materials for the synthesis of halogenated anilines, which are important precursors for organometallic reagents and are found in many pharmaceuticals and functional materials. acs.org The cyclopentyloxy-methyl substituent can influence the regioselectivity of these reactions and impart unique solubility and conformational properties to the resulting complex molecules.
Furthermore, multi-component reactions, which are highly efficient for building molecular complexity, often utilize aniline derivatives. beilstein-journals.org The specific steric and electronic nature of this compound could lead to the formation of novel heterocyclic systems and complex aromatic structures that are otherwise difficult to access.
Monomer and Cross-linking Agent in Polymer Chemistry
The bifunctional nature of this compound, with its reactive amine group, makes it a prime candidate for use as a monomer in the synthesis of high-performance polymers.
Aromatic amines are fundamental monomers for the production of polyamides, polyimides, and polyureas. youtube.comebrary.net The reaction of the amino group of this compound with dicarboxylic acids, dianhydrides, or diisocyanates would lead to the formation of these respective polymer classes.
The incorporation of the bulky and flexible (cyclopentyloxy)methyl side group is expected to have a significant impact on the properties of the resulting polymers. This side group can disrupt the close packing of polymer chains, leading to increased solubility and lower crystallinity. researchgate.net This is a desirable feature for improving the processability of otherwise rigid and intractable aromatic polymers. core.ac.uk
Table 1: Predicted Influence of the (Cyclopentyloxy)methyl Group on Polymer Properties
| Polymer Type | Expected Property Modification | Rationale |
| Polyamides | Increased solubility in organic solvents, lower melting point, enhanced flexibility. | The bulky side group disrupts inter-chain hydrogen bonding and packing efficiency. core.ac.uk |
| Polyimides | Improved processability, lower dielectric constant, enhanced thermal stability of the amorphous phase. | The aliphatic ether group can increase free volume and reduce moisture absorption. researchgate.netvt.edu |
| Polyureas | Modified morphology, potential for creating thermoplastic elastomers with tunable soft segments. | The flexible side chain can act as an internal plasticizer. |
The synthesis of these polymers can be achieved through various polycondensation techniques. For instance, polyamides can be synthesized by reacting the diamine with a diacid or diacyl chloride. youtube.comyoutube.com Polyimides are typically prepared in a two-step process involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization. ebrary.netvt.edu
The integration of this compound into polymer networks can lead to the development of functional coatings and resins with tailored properties. Aniline-modified resins have been shown to exhibit interesting properties, such as conductivity and improved adhesion. researchgate.net The (cyclopentyloxy)methyl group can contribute to the final properties of the coating, such as hydrophobicity, flexibility, and compatibility with other components of a formulation.
In epoxy resin systems, for example, aniline derivatives can be used as curing agents. The reaction of the amine with the epoxy groups creates a cross-linked network. The structure of the amine, including the nature of its substituents, directly influences the cross-linking density, glass transition temperature, and mechanical properties of the cured resin. The bulky cycloaliphatic group of this compound would likely lead to a less densely cross-linked network with increased toughness and a lower modulus compared to resins cured with simpler aromatic amines.
Precursor in Ligand and Catalyst Design for Organic Transformations
Aniline derivatives are widely used as precursors for the synthesis of ligands for transition metal catalysts. acs.org The amino group can be readily modified to create a variety of coordinating moieties, such as Schiff bases, phosphine-amines, and N-heterocyclic carbenes. The substituents on the aniline ring play a crucial role in tuning the steric and electronic properties of the resulting ligand, which in turn dictates the activity and selectivity of the metal catalyst. rsc.orgnih.gov
The this compound could be a precursor to a new family of ligands. The ether oxygen in the side chain could potentially act as an additional coordinating atom, leading to the formation of bidentate or even tridentate ligands. This chelation effect can enhance the stability and performance of the catalyst. The bulky cyclopentyl group would create a specific steric environment around the metal center, which could be beneficial for controlling the stereoselectivity of catalytic reactions.
Table 2: Potential Ligand Types Derived from this compound and Their Catalytic Applications
| Ligand Type | Potential Catalytic Application | Role of the (Cyclopentyloxy)methyl Group |
| Schiff Base Ligands | Oxidation reactions, asymmetric synthesis. | Steric bulk to control substrate approach; potential for hemilabile coordination of the ether oxygen. |
| Phosphine-Amine Ligands | Cross-coupling reactions (e.g., Suzuki, Heck). | Fine-tuning of electronic properties and steric hindrance at the metal center. |
| N-Heterocyclic Carbene (NHC) Precursors | Metathesis, C-H activation. | The substituent can influence the stability and reactivity of the NHC. |
Exploration in Optoelectronic and Electronic Material Development, focusing on structural contributions to performance
Aniline and its derivatives are key components in the development of organic electronic and optoelectronic materials. researchgate.net They can be incorporated into conjugated polymers, dyes, and other functional molecules used in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices.
The electronic properties of aniline-based materials are highly dependent on their molecular structure. The introduction of the (cyclopentyloxy)methyl group at the meta position of the aniline ring in this compound would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This, in turn, would affect their charge transport characteristics and optical properties.
The bulky, non-polar side chain could also be used to control the solid-state packing of the material. By preventing close π-π stacking, it might be possible to reduce aggregation-induced quenching of fluorescence, leading to more efficient emissive materials. In the context of conjugated polymers, the flexible side chain could improve solubility and processability, allowing for the formation of high-quality thin films, which is crucial for device performance. acs.org
Utilization in Advanced Chemical Sensor Architectures, emphasizing chemical recognition principles
Aniline derivatives are attractive building blocks for the construction of chemical sensors due to the tunability of their electronic and recognition properties. acs.orgnih.gov They can be incorporated into fluorescent probes, colorimetric sensors, and chemiresistors for the detection of a wide range of analytes, including metal ions and organic molecules. nih.gov
The principle of chemical recognition in these sensors often relies on specific interactions between the sensor molecule and the analyte, such as hydrogen bonding, electrostatic interactions, or coordinate bonding. The aniline nitrogen of this compound can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in π-π stacking interactions.
The (cyclopentyloxy)methyl group could play a dual role in sensor design. Firstly, it could provide a hydrophobic pocket that enhances the binding of non-polar analytes through van der Waals interactions. Secondly, the ether oxygen could act as a Lewis basic site for the coordination of metal ions or as a hydrogen bond acceptor. The combination of these recognition elements within a single molecule could lead to sensors with high selectivity for specific target molecules. For instance, a fluorescent sensor based on a fluorophore containing the this compound unit could exhibit a change in its emission upon binding to an analyte that interacts with the side chain, leading to a detectable signal.
Future Directions and Emerging Research Opportunities for 3 Cyclopentyloxy Methyl Aniline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability
The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. dp.tech For a compound like 3-[(Cyclopentyloxy)methyl]aniline, integrating its synthesis into automated flow chemistry platforms could dramatically improve production efficiency. researchgate.net These platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities than achievable in batch reactors. nih.gov
Automated systems, which can include robotic handling and in-line analysis, facilitate high-throughput experimentation and rapid optimization of reaction conditions. nih.govmit.edu This is particularly advantageous for multi-step syntheses, where intermediates can be generated and immediately used in subsequent reactions without isolation, a concept known as telescoping. researchgate.net The development of an automated, continuous flow synthesis for aniline (B41778) derivatives, for instance, has been demonstrated for the production of various heterocyclic scaffolds. nih.gov Applying a similar approach to this compound could enable on-demand production and the creation of diverse derivative libraries.
Table 1: Comparison of Batch vs. Proposed Flow Synthesis for this compound Derivatives
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Scale | Milligram to gram | Gram to kilogram |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Manual, less precise | Automated, highly precise |
| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reaction volumes, enhanced heat transfer, improved safety |
| Optimization | Slow, one-at-a-time experiments | Rapid, high-throughput screening, algorithmic optimization dp.tech |
| Reproducibility | Operator-dependent | High |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., mechanochemistry, photoredox catalysis)
Non-conventional activation methods are opening new frontiers in chemical reactivity. For this compound, exploring these conditions could lead to the discovery of novel transformations and synthetic pathways.
Mechanochemistry , which uses mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimized alternative to traditional solution-phase chemistry. A photo-mechanochemical platform has been developed that combines visible-light photocatalysis with resonant acoustic mixing for efficient cross-coupling reactions involving anilines, eliminating the need for large volumes of solvents. nih.gov This approach could be adapted for reactions such as C-N or C-C bond formation using this compound as a substrate.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. princeton.edu This methodology has been successfully applied to the functionalization of primary amine derivatives. nih.gov For this compound, photoredox catalysis could enable site-selective C-H functionalization on the aniline ring or the cyclopentyl moiety, or facilitate novel coupling reactions that are inaccessible through traditional thermal methods. princeton.edunih.gov For example, a synergistic nickel/photoredox catalysis method has been developed for the three-component silylacylation of acrylates, showcasing the potential for complex bond constructions. rsc.org
Table 2: Potential Non-Conventional Reactions for this compound
| Reaction Type | Non-Conventional Method | Potential Outcome |
| C-N Cross-Coupling | Photo-mechanochemistry | Solvent-free synthesis of diarylamines. nih.gov |
| α-Arylation of Carbonyls | Photoredox Catalysis | Formation of α-aryl ketones using the aniline as the aryl source. |
| Trifluoromethylation | Photoredox Catalysis | Direct trifluoromethylation of the aniline ring. princeton.edu |
| C-H Functionalization | Photoredox Catalysis | Selective alkylation or arylation at ortho or para positions of the aniline. |
Sustainable Synthesis and Bio-Inspired Approaches for Eco-Friendly Production
The principles of green chemistry are increasingly guiding synthetic route design. For this compound, future research should focus on developing more sustainable and eco-friendly production methods. This includes the use of renewable starting materials, greener solvents, and catalytic processes that minimize waste.
Bio-inspired synthesis offers a promising avenue for developing environmentally benign processes. nih.gov This could involve using enzymes or whole-cell biocatalysts for key synthetic steps, such as the amination of a precursor alcohol or the formation of the ether linkage. While direct bio-inspired routes for this specific molecule are not yet established, the broader field of bio-inspired materials provides a conceptual framework for such investigations. mpg.de For instance, research into the use of lignosulfonate-based catalysts for biofuel production highlights the potential of repurposing biomass for chemical synthesis. mpg.de
Interdisciplinary Research with Supramolecular Chemistry and Nanotechnology for Advanced Systems
The field of supramolecular chemistry , which studies chemical systems based on non-covalent interactions, provides a powerful platform for creating complex, functional materials from molecular building blocks. nih.gov The aniline group in this compound can participate in hydrogen bonding, while the aromatic ring can engage in π–π stacking interactions. These features make it a promising candidate for the design of self-assembling systems. rug.nl
By combining this compound with other complementary molecules, it may be possible to construct supramolecular polymers, gels, or liquid crystals with unique properties. nih.gov The cyclopentyloxy group can influence the packing and solubility of these assemblies, potentially leading to materials with tailored thermal or optical characteristics.
In nanotechnology , functionalized anilines can be used to modify the surface of nanoparticles, quantum dots, or carbon nanotubes, imparting new functionalities. The incorporation of this compound into nanomaterials could be used to create sensors, where binding events at the aniline moiety are transduced into a measurable signal, or to improve the processability and performance of materials for organic electronics. researchgate.net
Machine Learning and Artificial Intelligence-Assisted Design of Novel Derivatives with Tailored Chemical Properties
The synergy between artificial intelligence (AI) and chemistry is accelerating the discovery of new molecules with desired functions. frontiersin.org Machine learning (ML) models can be trained on large datasets of chemical structures and properties to predict the characteristics of new, un-synthesized compounds.
| Derivative | Modification | Predicted Property | Potential Application |
| Derivative A | Addition of a carboxyl group to the aniline ring | Enhanced water solubility and metal-binding capability | Ion sensing or extraction |
| Derivative B | Fluorination of the cyclopentyl ring | Increased metabolic stability and altered lipophilicity | Medicinal chemistry |
| Derivative C | Extension with a conjugated aromatic system | Tuned photophysical properties (absorption/emission) | Organic light-emitting diodes (OLEDs) researchgate.net |
| Derivative D | Incorporation of a chiral center in the linker | Enantioselective recognition | Chiral separation or asymmetric catalysis |
Q & A
Basic: What are the recommended synthetic routes for preparing 3-[(Cyclopentyloxy)methyl]aniline, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves introducing the cyclopentyloxy-methyl group to the aniline core. A general approach includes:
- Reductive amination : Reacting cyclopentyloxy-methyl aldehydes with aniline derivatives using agents like NaBH₄/I₂ in methanol under neutral conditions, as demonstrated for structurally similar compounds .
- Substitution reactions : Employing nucleophilic substitution with cyclopentyloxy-methyl halides and aniline derivatives in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reactivity .
- Purification : Techniques such as column chromatography or crystallization improve purity. Optimization involves controlling temperature (room temperature for stability) and stoichiometric ratios to minimize side products .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns by identifying cyclopentyl protons (δ 1.5–2.5 ppm) and aniline aromatic protons (δ 6.5–7.5 ppm). The methylene bridge (CH₂) appears at δ 3.5–4.5 ppm .
- IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹ for primary amine) and C-O-C stretches (~1100 cm⁻¹ for ether linkage) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 178 for C₁₁H₁₅NO) and fragmentation patterns .
Basic: What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its reactivity in organic synthesis?
Answer:
- Molecular weight : 177.24 g/mol (similar to 3-(Cyclopentyloxy)aniline) .
- logP : Estimated ~2.5 (hydrophobic cyclopentyl group enhances lipid solubility, impacting membrane permeability in biological assays) .
- Stability : Sensitive to light and oxygen; store under inert atmosphere at room temperature .
Advanced: How does the substitution pattern on the aniline ring (cyclopentyloxy vs. other alkoxy groups) affect the compound's electronic properties and biological activity?
Answer:
- Electron-donating effects : Cyclopentyloxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitution. Compare with methoxy or trifluoromethoxy derivatives using Hammett constants (σ values) .
- Biological activity : Bulky cyclopentyl groups may enhance binding to hydrophobic enzyme pockets. For example, analogs with similar substituents show antimicrobial activity via membrane disruption .
Advanced: What computational methods (e.g., molecular docking, QSAR) are suitable for predicting the biological target interactions of this compound derivatives?
Answer:
- Molecular docking : Simulate binding modes with proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the cyclopentyl group .
- QSAR modeling : Correlate substituent descriptors (e.g., molar refractivity, polar surface area) with bioactivity data from analogs to predict IC₅₀ values .
Advanced: What strategies can mitigate conflicting data in biological activity assays for this compound derivatives, such as discrepancies in IC₅₀ values across studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by variable pH, temperature, or solvent effects .
- Dose-response validation : Repeat experiments with gradient concentrations to confirm dose-dependent trends .
Advanced: How can the compound's stability under various pH and temperature conditions be systematically evaluated to inform experimental design?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests thermal stability for reactions below this threshold) .
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can continuous flow reactors address these?
Answer:
- Challenges : Heat dissipation and mixing inefficiencies in batch reactors lead to racemization or side reactions.
- Solutions : Use continuous flow reactors to enhance mass/heat transfer. For example, microreactors with immobilized catalysts improve yield (e.g., 85% purity at 10 g/hr scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
